Cas no 959240-68-7 ((1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile)

(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile
- (1-OXOPYRROLO[1,2-D][1,2,4]TRIAZIN-2(1H)-YL)ACETONITRILE
- 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetonitrile
- 959240-68-7
- BS-36391
- MFCD09864546
- AKOS006280329
- DTXSID10650979
- (1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile
-
- MDL: MFCD09864546
- インチ: InChI=1S/C8H6N4O/c9-3-5-12-8(13)7-2-1-4-11(7)6-10-12/h1-2,4,6H,5H2
- InChIKey: FFNKQCKNXKAXHX-UHFFFAOYSA-N
- ほほえんだ: C1=CN2C=NN(CC#N)C(=O)C2=C1
計算された属性
- せいみつぶんしりょう: 174.05400
- どういたいしつりょう: 174.05416083g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 395.6±44.0 °C at 760 mmHg
- フラッシュポイント: 193.0±28.4 °C
- 屈折率: 1.697
- PSA: 63.09000
- LogP: 0.01958
- じょうきあつ: 0.0±0.9 mmHg at 25°C
(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB218626-250mg |
(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile, 95%; . |
959240-68-7 | 95% | 250mg |
€168.30 | 2024-04-16 | |
Chemenu | CM274499-1g |
2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |
959240-68-7 | 95% | 1g |
$158 | 2024-07-18 | |
Ambeed | A794580-1g |
2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |
959240-68-7 | 95+% | 1g |
$144.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784220-5g |
2-(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |
959240-68-7 | 98% | 5g |
¥20544.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1262977-1g |
(1-OXOPYRROLO[1,2-D][1,2,4]TRIAZIN-2(1H)-YL)ACETONITRILE |
959240-68-7 | 95% | 1g |
$165 | 2025-03-01 | |
eNovation Chemicals LLC | Y1262977-5g |
(1-OXOPYRROLO[1,2-D][1,2,4]TRIAZIN-2(1H)-YL)ACETONITRILE |
959240-68-7 | 95% | 5g |
$680 | 2023-05-17 | |
abcr | AB218626-250 mg |
(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile; 95% |
959240-68-7 | 250 mg |
€168.30 | 2023-07-20 | ||
abcr | AB218626-5 g |
(1-Oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile; 95% |
959240-68-7 | 5 g |
€749.60 | 2023-07-20 | ||
TRC | O991475-50mg |
(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |
959240-68-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | O991475-100mg |
(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetonitrile |
959240-68-7 | 100mg |
$ 65.00 | 2022-06-03 |
(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrile 関連文献
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(1-oxopyrrolo1,2-d1,2,4triazin-2(1H)-yl)acetonitrileに関する追加情報
Chemical Profile of (1-oxopyrrolo[1,2-d]1,2,4-triazin-2(1H)-yl)acetonitrile (CAS No. 959240-68-7)
CAS No. 959240-68-7 refers to a specialized heterocyclic compound known as (1-oxopyrrolo[1,2-d]1,2,4-triazin-2(1H)-yl)acetonitrile. This compound belongs to the pyrrolopyrimidine class of molecules, which has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. The presence of both an oxopyrrole and a triazine moiety in its structure imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The compound's structure consists of a pyrrolo[1,2-d]triazine core, which is a fused system of a pyrrole ring and a triazine ring. The 1-oxopyrrole substituent at the 2-position introduces an oxygen atom into the system, which can participate in hydrogen bonding interactions and influence the compound's solubility and reactivity. The acetonitrile group at the terminal position provides a polar nitrile functionality, enhancing the molecule's ability to interact with biological targets such as proteins and enzymes.
In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. The pyrrolopyrimidine derivatives have been extensively studied due to their reported bioactivities across various disease areas, including cancer, inflammation, and infectious diseases. The specific arrangement of atoms in (1-oxopyrrolo[1,2-d]1,2,4-triazin-2(1H)-yl)acetonitrile makes it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that disrupt aberrant signaling pathways without affecting normal cellular processes. The structural features of (1-oxopyrrolo[1,2-d]1,2,4-triazin-2(1H)-yl)acetonitrile, particularly the triazine ring, are well-suited for interacting with the ATP-binding pockets of kinases.
Recent studies have highlighted the importance of Scaffold Hopping, a strategy where chemists modify existing molecular frameworks to discover new bioactive compounds. The pyrrolopyrimidine scaffold has been successfully used in this context due to its ability to accommodate various substituents while maintaining biological activity. The introduction of the 1-oxopyrrole moiety into the triazine core represents an innovative modification that could lead to novel pharmacophores with enhanced binding affinity and selectivity.
The synthesis of (1-oxopyrrolo[1,2-d]1,2,4-triazin-2(1H)-yl)acetonitrile involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the formation of the triazine core through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the pyrrole ring and the oxo group, followed by attachment of the acetonitrile moiety via nucleophilic substitution or other coupling reactions.
The chemical properties of this compound make it amenable to further derivatization for optimizing its biological activity. For instance, modifications at the nitrogen atoms of the triazine ring or at the positions adjacent to the pyrrole ring could enhance interactions with biological targets. Additionally, exploring different substitution patterns on the pyrrole ring could lead to compounds with improved solubility or metabolic stability.
In conclusion,(1-oxopyrrolo[1,2-d]1,2,4-triazin-2(1H)-yl)acetonitrile (CAS No. 959240-68-7) represents a promising candidate for drug discovery efforts aimed at addressing unmet medical needs. Its unique structural features and potential as a kinase inhibitor position it as a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.
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